molecular formula C6H6ClN3O B3133690 N-(4-Chloro-2-pyrimidinyl)acetamide CAS No. 397247-91-5

N-(4-Chloro-2-pyrimidinyl)acetamide

Cat. No.: B3133690
CAS No.: 397247-91-5
M. Wt: 171.58 g/mol
InChI Key: YPOZZIHTGQNUOW-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-pyrimidinyl)acetamide: is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from 4-chloropyrimidine: One common method involves the reaction of 4-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine.

    Alternative Methods: Other synthetic routes may involve the use of different acylating agents or catalysts to achieve the desired product.

Industrial Production Methods: : Industrial production of N-(4-Chloro-2-pyrimidinyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-pyrimidinyl)acetamide and its derivatives often involves the inhibition of specific enzymes or receptors in target organisms. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways . In anticancer research, it may target specific proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(4-Chloro-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence its interactions with biological targets and its overall stability .

Properties

IUPAC Name

N-(4-chloropyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-4(11)9-6-8-3-2-5(7)10-6/h2-3H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOZZIHTGQNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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